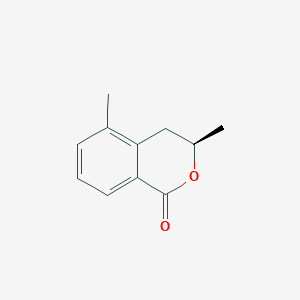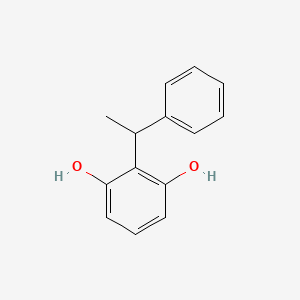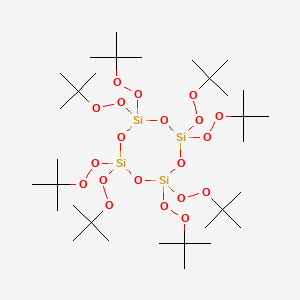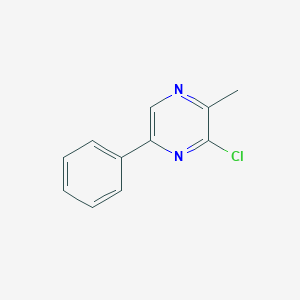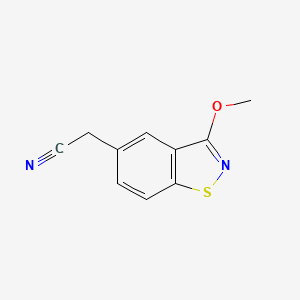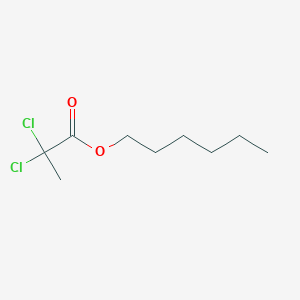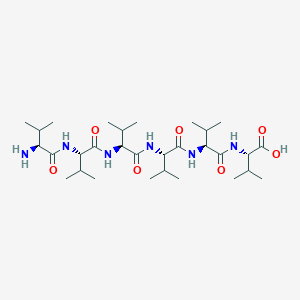![molecular formula C12H12S2 B14476884 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene CAS No. 69639-49-2](/img/structure/B14476884.png)
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a sulfanyl group linked to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with a thiophene derivative under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the thiophene ring. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-Methylphenyl)sulfanyl]methyl}benzene
- 2-{[(4-Methylphenyl)sulfanyl]methyl}furan
- 2-{[(4-Methylphenyl)sulfanyl]methyl}pyrrole
Uniqueness
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties compared to other similar compounds. The sulfur atom in the thiophene ring contributes to its aromaticity and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
69639-49-2 |
|---|---|
Formule moléculaire |
C12H12S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfanylmethyl]thiophene |
InChI |
InChI=1S/C12H12S2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-8H,9H2,1H3 |
Clé InChI |
JFLBEYIKLWGASL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


